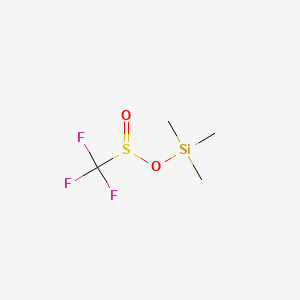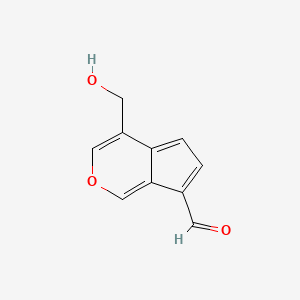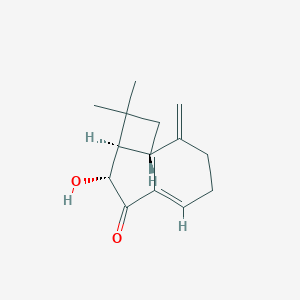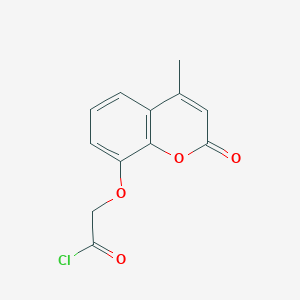
2-(4-methyl-2-oxo-2H-chromen-8-yloxy)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Chlorocarbonylmethoxy)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a chlorocarbonylmethoxy group attached to the 7th position of the 4-methylcoumarin core structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin typically involves the following steps:
Starting Material: The synthesis begins with 4-methylcoumarin as the starting material.
Chlorocarbonylation: The 7th position of the 4-methylcoumarin is chlorocarbonylated using phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to avoid decomposition.
Methoxylation: The resulting intermediate is then treated with methanol in the presence of a catalyst, such as sodium methoxide, to introduce the methoxy group, forming 7-(Chlorocarbonylmethoxy)-4-methylcoumarin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of phosgene and methanol with appropriate safety measures.
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient and controlled reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions: 7-(Chlorocarbonylmethoxy)-4-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 7-hydroxymethoxy-4-methylcoumarin.
Oxidation: Oxidative reactions can convert the methyl group to a carboxyl group, forming 7-(Chlorocarbonylmethoxy)-4-carboxycoumarin.
Common Reagents and Conditions:
Substitution: Amines or alcohols, typically under mild conditions.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various amides or esters.
Hydrolysis Product: 7-hydroxymethoxy-4-methylcoumarin.
Oxidation Product: 7-(Chlorocarbonylmethoxy)-4-carboxycoumarin.
科学研究应用
7-(Chlorocarbonylmethoxy)-4-methylcoumarin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
作用机制
The mechanism of action of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell growth and proliferation, leading to its potential anticancer effects.
相似化合物的比较
4-Methylcoumarin: Lacks the chlorocarbonylmethoxy group, making it less reactive.
7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group instead of the chlorocarbonylmethoxy group, leading to different reactivity and applications.
7-(Methoxycarbonylmethoxy)-4-methylcoumarin: Similar structure but with a methoxycarbonyl group, affecting its chemical properties.
Uniqueness: 7-(Chlorocarbonylmethoxy)-4-methylcoumarin is unique due to the presence of the chlorocarbonylmethoxy group, which imparts distinct reactivity and potential biological activities compared to its analogs.
属性
分子式 |
C12H9ClO4 |
|---|---|
分子量 |
252.65 g/mol |
IUPAC 名称 |
2-(4-methyl-2-oxochromen-8-yl)oxyacetyl chloride |
InChI |
InChI=1S/C12H9ClO4/c1-7-5-11(15)17-12-8(7)3-2-4-9(12)16-6-10(13)14/h2-5H,6H2,1H3 |
InChI 键 |
ZWIXECJTZFYXQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC=C2OCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


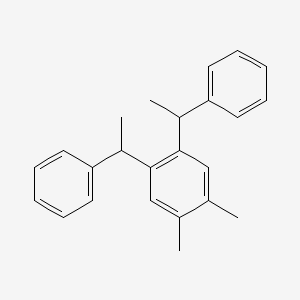
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
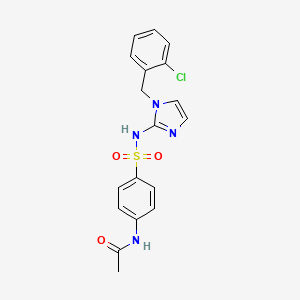
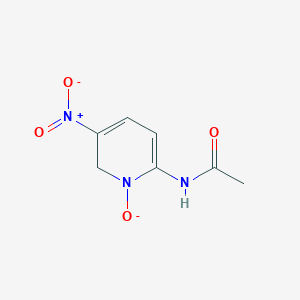
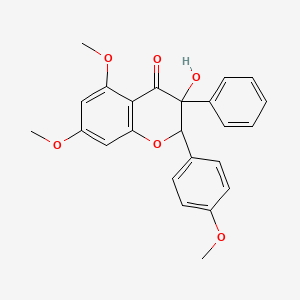
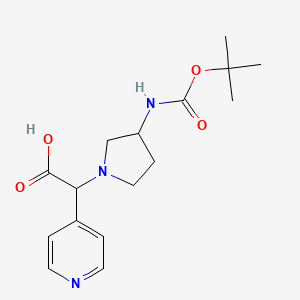
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
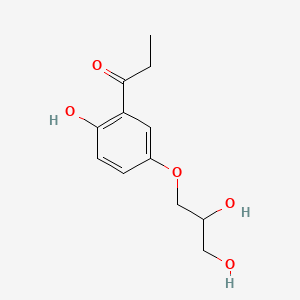
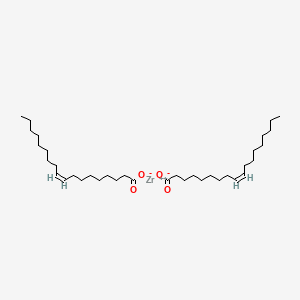
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
